molecular formula C8H7N7O B5632280 N-(1H-triazolo[4,5-f]benzotriazol-2-yl)acetamide

N-(1H-triazolo[4,5-f]benzotriazol-2-yl)acetamide

Cat. No.: B5632280
M. Wt: 217.19 g/mol
InChI Key: OJTNVWKFLZXSOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1H-triazolo[4,5-f]benzotriazol-2-yl)acetamide: is a compound belonging to the class of benzotriazole derivatives Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material science, and as synthetic auxiliaries in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-triazolo[4,5-f]benzotriazol-2-yl)acetamide typically involves the reaction of 1H-benzotriazole with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to facilitate the formation of the acetamide derivative. The reaction conditions include maintaining a temperature range of 0-5°C to ensure the stability of the intermediate products .

Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: N-(1H-triazolo[4,5-f]benzotriazol-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N-(1H-triazolo[4,5-f]benzotriazol-2-yl)acetamide is used as a synthetic intermediate in the preparation of various heterocyclic compounds. It serves as a building block for the synthesis of complex molecules in organic chemistry .

Biology: In biological research, this compound is explored for its potential as an enzyme inhibitor. Its unique structure allows it to interact with specific biological targets, making it a valuable tool in studying enzyme mechanisms and pathways .

Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. It exhibits antimicrobial, antiviral, and anticancer activities, making it a candidate for drug development .

Industry: In the industrial sector, this compound is used as a corrosion inhibitor and UV stabilizer. Its ability to form stable complexes with metals makes it effective in preventing corrosion in various applications .

Mechanism of Action

The mechanism of action of N-(1H-triazolo[4,5-f]benzotriazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Properties

IUPAC Name

N-(1H-triazolo[4,5-f]benzotriazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N7O/c1-4(16)11-15-12-7-2-5-6(10-14-9-5)3-8(7)13-15/h2-3,12H,1H3,(H,11,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJTNVWKFLZXSOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NN1NC2=CC3=NN=NC3=CC2=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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